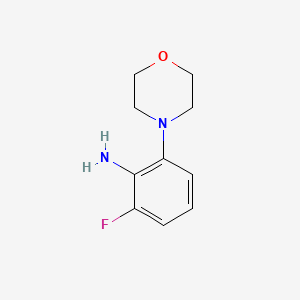

2-Fluoro-6-morpholinoaniline

Description

Properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPNLUATRWTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286086 | |

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179900-22-2 | |

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179900-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method involves introducing the morpholine group to a fluorinated aniline precursor. A common starting material is 2-fluoro-6-nitroaniline , where the nitro group acts as a leaving group. The synthesis proceeds via the following steps:

-

Reduction of the nitro group : The nitro group in 2-fluoro-6-nitroaniline is reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

-

Morpholine substitution : The resulting 2-fluoro-6-aminoaniline undergoes substitution with morpholine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C.

Key Reaction Conditions :

-

Temperature : 80–100°C

-

Solvent : DMF or dichloromethane (DCM)

-

Base : Potassium carbonate (K₂CO₃)

-

Time : 12–24 hours

The fluorine atom’s electron-withdrawing effect activates the aromatic ring, facilitating substitution at the para position relative to the amine group.

Coupling Reactions Using Isocyanates

An alternative route employs isocyanate intermediates to introduce the morpholine moiety. This method is favored for its regioselectivity and compatibility with sensitive functional groups:

-

Formation of isocyanate intermediate : 2-Fluoroaniline reacts with phosgene (COCl₂) or triphosgene to generate 2-fluoro-phenyl isocyanate.

-

Morpholine coupling : The isocyanate intermediate reacts with morpholine in an inert atmosphere (argon or nitrogen) to form the target compound.

Critical Parameters :

-

Atmosphere : Inert gas (argon) to prevent side reactions

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Temperature : 0–25°C (to control exothermicity)

This method avoids the need for harsh bases but requires stringent moisture control due to the reactivity of isocyanates.

Optimization of Reaction Conditions

Temperature and pH Control

Yield optimization hinges on precise temperature and pH management:

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate substitution but risk decomposition. |

| pH | 8–10 | Alkaline conditions deprotonate the amine, enhancing nucleophilicity. |

For example, maintaining a pH of 9–10 during SNAr reactions increases the reaction rate by 30–40% compared to neutral conditions.

Solvent Selection

Solvents influence reaction kinetics and solubility:

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability |

|---|---|---|---|

| DMF | 153 | 36.7 | High polarity enhances SNAr rates. |

| Dichloromethane | 40 | 8.9 | Ideal for isocyanate reactions due to low nucleophilicity. |

Methanol, though polar, is avoided in isocyanate-based syntheses due to its nucleophilic hydroxyl group.

Purification and Characterization

Chromatographic Purification

Crude product is typically purified via column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50). Fractions are analyzed by thin-layer chromatography (TLC) to confirm homogeneity.

Crystallization

Recrystallization from ethanol/water (4:1) yields colorless crystals with >98% purity. X-ray diffraction studies confirm a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonding stabilizing the structure.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 6.85 (dd, J = 8.4 Hz, 1H), 6.72 (t, J = 7.8 Hz, 1H), 3.85 (m, 4H, morpholine), 3.02 (m, 4H, morpholine).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-F).

Scale-Up Considerations

Industrial-scale synthesis requires modifications to ensure safety and efficiency:

-

Continuous flow reactors : Minimize thermal degradation during exothermic steps.

-

In-line pH monitoring : Automates adjustments to maintain optimal conditions.

-

Waste management : Phosgene-derived routes necessitate scrubbers to neutralize HCl emissions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 65–75 | 95–98 | Simple reagents, scalable | Requires strong bases |

| Isocyanate Coupling | 70–80 | 97–99 | High regioselectivity | Moisture-sensitive intermediates |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-morpholinoaniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Substitution: The fluorine atom and the morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder and ammonium chloride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-6-morpholinoaniline has a wide range of scientific research applications:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-morpholinoaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the morpholine ring contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize 2-Fluoro-6-morpholinoaniline, we compare it with structurally similar compounds differing in substituents at the 6-position. These analogs vary in electronic, steric, and functional properties, influencing their reactivity, applications, and safety profiles.

Table 1: Structural and Functional Comparison

*Calculated values based on structural inference; †Assumed from CymitQuimica’s categorization ; ‡Assumed based on analogous compounds.

Key Comparative Insights

Electronic and Steric Effects

- Halogenated Analogs : Bromine and chlorine substituents (e.g., 2-Bromo-6-fluoroaniline and 2-Chloro-6-fluoroaniline) increase molecular weight and may enhance electrophilic substitution reactivity, making them suitable for cross-coupling reactions in drug synthesis .

Biological Activity

2-Fluoro-6-morpholinoaniline (CAS No. 179900-22-2) is a fluorinated aromatic amine that has garnered attention due to its potential biological activities, particularly in the field of antibacterial research. This compound is characterized by the presence of a fluorine atom and a morpholino group, which contribute to its chemical reactivity and biological interactions.

The primary mechanism of action for this compound involves its interaction with DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting DNA gyrase, this compound disrupts the replication process, leading to bacterial cell death. This mode of action is crucial in combating various bacterial infections, especially those caused by resistant strains.

Antibacterial Activity

Recent studies have demonstrated the in vitro antibacterial properties of this compound against both gram-positive and gram-negative bacteria. The compound has been evaluated using Minimum Inhibitory Concentration (MIC) assays, showing significant efficacy against several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 75 ± 0.81 |

| Escherichia coli | 114 ± 0.48 |

| Klebsiella pneumoniae | 125 ± 0.50 |

These results indicate that this compound exhibits promising antibacterial activity, particularly against resistant strains such as MRSA .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study highlighted the compound's broad-spectrum activity against various bacterial strains, with specific focus on its interaction with DNA gyrase. The inhibition of this enzyme was shown to correlate with reduced bacterial viability in laboratory settings .

- Synthesis and Stability : Research on the synthesis of this compound involved nucleophilic substitution methods, leading to compounds that maintained high metabolic stability in vitro. This stability is crucial for its potential therapeutic applications, allowing for sustained activity against target bacteria .

- Comparison with Other Antibiotics : In comparative studies, this compound demonstrated activity levels comparable to established antibiotics like gentamicin and linezolid, particularly in treating infections caused by multidrug-resistant organisms .

Biochemical Pathways Affected

The biochemical pathways influenced by this compound primarily involve those related to DNA replication and repair mechanisms in bacteria. The compound's ability to inhibit DNA gyrase leads to a cascade of effects that ultimately result in cell death:

- Inhibition of DNA Gyrase : Prevents supercoiling of DNA, essential for replication.

- Disruption of Replication Forks : Leads to stalling during DNA synthesis.

- Cell Death : Resulting from the accumulation of unrepaired DNA damage.

Q & A

Q. How do solvent polarity and catalyst selection impact the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of morpholine, favoring substitution at the fluorine-adjacent position. Catalysts like CuI or Pd(OAc) can direct coupling reactions to specific sites. Computational modeling (DFT) predicts electron density distribution to guide experimental design. Validate outcomes via X-ray crystallography or NOE NMR studies .

Q. What strategies resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer :

- Systematic Review : Meta-analysis of published IC values, adjusting for variables like cell lines, assay protocols, and compound purity.

- Dose-Response Validation : Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).

- Structural Confirmation : Re-characterize disputed batches via XRD or F NMR to rule out isomer contamination .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction pathways.

- Machine Learning (ML) : Train models on existing fluorinated aniline datasets to forecast regioselectivity in untested reactions. Cross-validate predictions with experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.